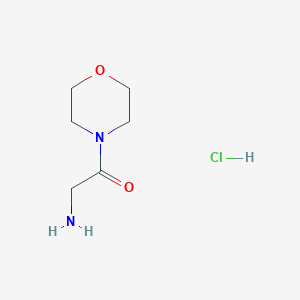

2-Amino-1-morpholinoethanone hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-1-morpholin-4-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c7-5-6(9)8-1-3-10-4-2-8;/h1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMVLMPXYUXCBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30485023 | |

| Record name | 2-Amino-1-(morpholin-4-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30485023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24152-96-3 | |

| Record name | Ethanone, 2-amino-1-(4-morpholinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24152-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-(morpholin-4-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30485023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1-(4-morpholinyl)ethanone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Amino-1-morpholinoethanone hydrochloride" CAS number

An In-Depth Technical Guide to 2-Amino-1-morpholinoethanone Hydrochloride (CAS: 24152-96-3)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 24152-96-3), a key building block in medicinal chemistry and pharmaceutical development. As a bifunctional molecule featuring a primary amine and a morpholine amide, it serves as a versatile scaffold for synthesizing a wide array of complex, biologically active compounds. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, presents a validated synthesis protocol with mechanistic insights, outlines methods for analytical characterization, discusses its strategic applications in drug discovery, and provides essential guidelines for safe handling and storage.

Physicochemical Properties and Identifiers

This compound, also known as 4-(Aminoacetyl)morpholine hydrochloride, is typically supplied as a colorless or yellow crystalline solid.[1][2] The hydrochloride salt form enhances its stability and solubility, making it more convenient for laboratory use compared to the free base.[3] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 24152-96-3 | [4][5] |

| Molecular Formula | C₆H₁₂N₂O₂ · HCl | |

| Molecular Weight | 180.63 g/mol | |

| Melting Point | 245-246 °C | [2] |

| Appearance | Colorless crystals or lumps | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Stability | Hygroscopic | [2] |

| SMILES String | Cl.NCC(=O)N1CCOCC1 | |

| InChI Key | XNMVLMPXYUXCBV-UHFFFAOYSA-N | [2] |

Synthesis Protocol and Mechanism

The synthesis of this compound is most effectively achieved through the catalytic hydrogenation of an azide precursor. This method is reliable and provides the target compound in good yield. The protocol described below is adapted from a procedure reported in Bioorganic and Medicinal Chemistry.[5]

Underlying Principle: Catalytic Hydrogenation

The core of this synthesis is the reduction of an organic azide (R-N₃) to a primary amine (R-NH₂). Palladium on activated carbon (Pd/C) is the catalyst of choice for this transformation. The process involves the adsorption of the azide and hydrogen gas onto the palladium surface. The catalyst facilitates the cleavage of the N-N bonds and subsequent addition of hydrogen, releasing nitrogen gas as the only byproduct, which makes product purification straightforward. The inclusion of hydrochloric acid (HCl) in the reaction medium ensures that the newly formed amine is immediately protonated to form the stable hydrochloride salt, preventing side reactions and aiding in its isolation.

Caption: Workflow for the synthesis of 4-(aminoacetyl)morpholine hydrochloride.

Experimental Protocol

-

Vessel Preparation: To a round-bottom flask, add the azide precursor, 2-azido-1-morpholinoethanone.

-

Solvent and Acid Addition: Add a solvent system of Tetrahydrofuran (THF) and a solution of 3.25 M HCl.[5]

-

Catalyst Introduction: Carefully add 10% palladium on activated charcoal (10% Pd/C) to the suspension.

-

Hydrogenation: Saturate the suspension with hydrogen gas (H₂) by bubbling it through the mixture. Maintain a positive H₂ atmosphere (e.g., using a balloon) and stir the reaction vigorously for 3 hours at room temperature.[5]

-

Reaction Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting azide spot disappears.

-

Catalyst Removal: Upon completion, filter the reaction mixture through a pad of celite or a quantitative filter paper to remove the palladium catalyst.[5]

-

Solvent Removal: Concentrate the filtrate by evaporating the solvent under reduced pressure. This will yield an oil.[5]

-

Product Isolation: Place the resulting oil in a desiccator for 24 hours to facilitate complete drying and crystallization, yielding the final product as a yellow solid.[5]

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, standard analytical techniques are employed. The spectral data reported in the literature provide a reliable reference for validation.[5]

| Technique | Data | Interpretation |

| Infrared (IR) | 3200 - 2400 cm⁻¹, 1652 cm⁻¹, 1104 cm⁻¹ | The broad band at 3200-2400 cm⁻¹ is characteristic of the N-H stretch of the ammonium salt (R-NH₃⁺). The sharp peak at 1652 cm⁻¹ corresponds to the C=O stretch of the amide. The band at 1104 cm⁻¹ is indicative of the C-O-C stretch of the morpholine ring. |

| ¹H NMR (D₂O) | δ 3.98 (s, 2H), 3.78 - 3.67 (m, 4H), 3.58 (t, 2H), 3.46 (t, 2H) | The singlet at 3.98 ppm represents the two protons of the methylene group adjacent to the amine (-CH₂-NH₃⁺). The multiplet and two triplets between 3.46 and 3.78 ppm correspond to the eight protons of the morpholine ring. |

| ¹³C NMR (DMSO-d₆) | δ 165.7, 66.0, 65.8, 44.7, 42.2, 39.9 | The peak at 165.7 ppm is the amide carbonyl carbon. The signals at 66.0 and 65.8 ppm are the carbons adjacent to the oxygen in the morpholine ring. The remaining signals at 44.7, 42.2, and 39.9 ppm correspond to the other carbons of the morpholine ring and the alpha-carbon. |

Applications in Medicinal Chemistry and Drug Development

The utility of this compound lies in its structure, which presents two key reactive handles: a primary amine and a robust morpholine ring. This makes it an ideal "building block" for introducing the morpholine moiety into larger, more complex molecules.

The Morpholine Scaffold in CNS Drug Discovery

The morpholine ring is a highly valued scaffold in modern drug discovery, particularly for agents targeting the Central Nervous System (CNS).[6] Its presence in a drug candidate can confer several advantageous properties:

-

Improved Physicochemical Properties: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, which can improve solubility and metabolic stability.

-

Blood-Brain Barrier (BBB) Penetration: The morpholine moiety is often incorporated into molecules to enhance their ability to cross the BBB, a critical requirement for CNS-acting drugs.[6]

-

Target Engagement: The ring can serve as a key pharmacophore, interacting directly with residues in the binding sites of therapeutic targets such as kinases and receptors.[6]

Caption: Role as a building block in synthetic drug development pipelines.

Use as a Synthetic Intermediate

The primary amine of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations, including:

-

Amide bond formation: Acylation to form more complex amides.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Alkylation: Reaction with alkyl halides to introduce new substituents.

This versatility allows chemists to append diverse functional groups, building out from the core scaffold to optimize a molecule's potency, selectivity, and pharmacokinetic profile. For example, it has been used in the development of potent and non-toxic δ-secretase inhibitors, which are of interest for treating neurodegenerative diseases like Alzheimer's.[6]

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

The compound is classified as an irritant.[2] The following GHS information is based on available safety data sheets.

| Hazard Type | GHS Code | Statement | Source(s) |

| Pictogram | GHS07 | [2] | |

| Signal Word | Warning | [2] | |

| Hazard Statement | H319 | Causes serious eye irritation. | [2][7] |

| Precautionary Statement | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][7] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.[4]

Storage Recommendations

-

Temperature: Store in a refrigerator at 2-8°C for long-term stability.[2][7]

-

Atmosphere: Keep the container tightly sealed and store in a dry place.[7] The compound is hygroscopic and should be protected from moisture.

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and the strategic importance of its morpholine scaffold make it an essential tool for medicinal chemists. By leveraging its dual functionality, researchers can efficiently synthesize novel compounds with improved pharmacological profiles, particularly for challenging therapeutic areas like CNS disorders. Adherence to strict safety and handling protocols is mandatory to ensure its effective and safe utilization in the laboratory.

References

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information (PMC). [Link]

-

2-Amino-1-(4-morpholinyl)ethanone hydrochloride | C6H13ClN2O2. PubChem. [Link]

-

2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE. ChemBK. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arctomsci.com [arctomsci.com]

An In-depth Technical Guide to 2-Amino-1-morpholinoethanone hydrochloride: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Amino-1-morpholinoethanone hydrochloride, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, characterization, and its pivotal role as a building block in the creation of complex bioactive molecules.

Core Molecular Identity and Physicochemical Properties

This compound, also known by synonyms such as 4-Glycylmorpholine hydrochloride, is a synthetic organic compound that combines the structural features of a morpholine ring and an aminoethanone group.[1][2][3] The hydrochloride salt form is prevalent in laboratory and industrial settings because it enhances the compound's stability and aqueous solubility, simplifying handling, storage, and its use in various reaction conditions.[3][4]

The morpholine moiety, a heterocyclic amine ether, is a privileged structure in medicinal chemistry.[5] Its inclusion in a molecule often improves pharmacokinetic properties, such as solubility and metabolic stability, making this compound a valuable starting point for drug design.[3]

Chemical Structure Diagram

The structure consists of a morpholine ring N-acylated with a 2-aminoethanone moiety. The primary amine is protonated by hydrochloric acid to form the stable salt.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key physicochemical properties are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 24152-96-3 | [1][2][6][7] |

| Molecular Formula | C₆H₁₃ClN₂O₂ | [2][3][7][8] |

| Molecular Weight | 180.63 g/mol | [1][2][3][7] |

| Appearance | Colorless crystals or lumps | [1][2] |

| Melting Point | 245-246 °C | [2][3][9] |

| Boiling Point | 332.6 °C at 760 mmHg | [3][9] |

| Solubility | Slightly soluble in DMSO and Methanol | [2][10] |

| SMILES String | Cl.NCC(=O)N1CCOCC1 | [1][3][7] |

| InChI Key | XNMVLMPXYUXCBV-UHFFFAOYSA-N | [1][2][3] |

Synthesis and Purification

As a key intermediate, the reliable synthesis of this compound is critical. A common and effective method involves the catalytic hydrogenation of an azide precursor, which is a well-established and scalable reaction in organic synthesis.[11]

The rationale for this approach is twofold:

-

Safety and Selectivity : The reduction of an azide to a primary amine using hydrogen gas and a palladium catalyst is a highly selective transformation that avoids harsh reagents.

-

Purity : The catalyst, 10% palladium on charcoal (Pd/C), is heterogeneous, allowing for simple removal by filtration. This ensures the crude product is free from metallic contaminants, simplifying downstream purification.[11]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol details the synthesis from an azide precursor, 2-azido-1-morpholinoethanone.

Step 1: Reaction Setup

-

To a round-bottom flask suitable for hydrogenation, add the azide precursor, 2-azido-1-morpholinoethanone.

-

Add tetrahydrofuran (THF) as the solvent.

-

Add a catalytic amount of 10% palladium on activated charcoal (Pd/C).

-

Finally, add an aqueous solution of hydrochloric acid (e.g., 3.25 M HCl) to ensure the final product is isolated as the hydrochloride salt.[11]

Step 2: Hydrogenation

-

Seal the flask and purge the atmosphere with hydrogen gas (H₂).

-

Maintain a positive pressure of H₂ using a balloon or a hydrogenation apparatus.

-

Stir the suspension vigorously at room temperature for approximately 3 hours or until TLC analysis indicates complete consumption of the starting material.[11] The causality here is that efficient stirring is required to ensure proper mixing of the solid catalyst, liquid phase, and gaseous hydrogen for the reaction to proceed efficiently.

Step 3: Work-up and Isolation

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite or a quantitative filter paper to remove the Pd/C catalyst.[11]

-

Wash the filter cake with a small amount of THF or methanol to recover any adsorbed product.

-

Combine the filtrates and evaporate the solvent under reduced pressure. This will typically yield an oil or solid.[11]

Step 4: Purification

-

The resulting crude product can be purified by recrystallization. The choice of solvent will depend on the impurity profile but isopropanol or ethanol/ether mixtures are common for amine hydrochlorides.

-

Keep the resulting solid in a desiccator for 24 hours to remove residual solvent and moisture, yielding the final product as a solid.[11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Amino-1-morpholinoethanone HCl.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a suite of analytical techniques must be employed. This section serves as a self-validating system for the protocol described above.

| Technique | Purpose | Expected Results | Source |

| ¹H NMR | Structural Confirmation | Peaks corresponding to the morpholine ring protons (typically in the δ 3.4-3.8 ppm range), and the α-amino methylene protons (δ ~3.9-4.0 ppm). The integration should match the expected proton count. | [11] |

| ¹³C NMR | Carbon Skeleton Confirmation | Signals confirming the carbonyl carbon (δ ~165.7 ppm), the morpholine carbons (δ ~42-66 ppm), and the α-amino carbon (δ ~39.9 ppm). | [11] |

| FTIR | Functional Group Analysis | Characteristic stretches for N-H (amine salt, broad band ~2400-3200 cm⁻¹), C=O (amide, ~1652 cm⁻¹), and C-O-C (ether, ~1104 cm⁻¹). | [11] |

| TLC | Purity Assessment & Reaction Monitoring | A single spot with a specific Rf value (solvent system dependent) indicates high purity. Used during synthesis to monitor the disappearance of the starting material. | [1] |

| Melting Point | Identity and Purity | A sharp melting point in the range of 245-246 °C is indicative of a pure sample. | [2][3] |

Applications in Research and Drug Development

The primary utility of this compound is as a versatile building block in organic and medicinal chemistry.[3][9] Its bifunctional nature—a primary amine and a morpholine-amide—allows for its incorporation into larger, more complex molecules through various chemical transformations.

Key Applications:

-

Peptidomimetic Synthesis: The glycyl-morpholine structure can act as a surrogate for a dipeptide unit in the synthesis of peptidomimetics, which are compounds designed to mimic or block the biological function of peptides.

-

Scaffold for Bioactive Molecules: It serves as a starting point for synthesizing a wide range of heterocyclic compounds. The primary amine is a nucleophilic handle that can be readily derivatized via acylation, alkylation, or reductive amination to build libraries of compounds for biological screening.[9]

-

Precursor for Pharmaceutical Agents: Morpholine is a key structural component in several approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[5] Intermediates like this compound are crucial for the efficient synthesis of analogs and novel drug candidates containing this valuable scaffold.

General Application Workflow

The diagram below illustrates the central role of this compound as a synthetic intermediate.

Caption: Role as a versatile intermediate in chemical synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. This compound is classified as an irritant.[2][9]

-

Hazard Statements: H319 (Causes serious eye irritation).[1][2][3]

-

Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2][3]

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place (recommended 2-8°C).[2][10]

References

-

Cas no 24152-96-3 (2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride) . LookChem. [Link]

-

2-Amino-1-(4-morpholinyl)ethanone hydrochloride | C6H13ClN2O2 . PubChem, National Center for Biotechnology Information. [Link]

-

2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE . ChemBK. [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines . ChemRxiv. [Link]

-

Morpholine . Wikipedia. [Link]

Sources

- 1. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]

- 2. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]

- 3. 24152-96-3(2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride) | Kuujia.com [kuujia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

- 6. 24152-96-3|this compound|BLD Pharm [bldpharm.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 2-Amino-1-(4-morpholinyl)ethanone hydrochloride | C6H13ClN2O2 | CID 12291814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [amp.chemicalbook.com]

- 11. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]

"2-Amino-1-morpholinoethanone hydrochloride" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Amino-1-morpholinoethanone Hydrochloride

Abstract

This technical guide provides a comprehensive, scientifically grounded overview of the synthetic pathways leading to this compound (CAS No: 24152-96-3)[1][2]. Intended for researchers, chemists, and professionals in drug development, this document elucidates the core chemical principles, step-by-step experimental protocols, and critical process considerations for the reliable synthesis of this valuable morpholine-containing building block. The guide emphasizes a robust and widely applicable two-step pathway proceeding through a key α-halo ketone intermediate, detailing the causality behind procedural choices to ensure reproducibility and safety.

Introduction and Retrosynthetic Analysis

This compound is an α-amino ketone derivative featuring a morpholine amide moiety. Such structures are of significant interest in medicinal chemistry and serve as versatile intermediates for the synthesis of more complex pharmaceutical agents. The hydrochloride salt form enhances stability and improves handling characteristics[1].

A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the Cα-N bond. This approach identifies a primary amine group, which can be installed via nucleophilic substitution. This leads back to a key electrophilic precursor: an α-halo-N-acetylmorpholine. A further disconnection of the amide bond logically points to morpholine and a haloacetyl halide as the foundational starting materials. This pathway is advantageous as it utilizes readily available and cost-effective reagents.

Recommended Synthetic Pathway: The α-Haloketone Route

The most prevalent and reliable method for synthesizing α-amino ketones involves the nucleophilic displacement of a halide from an α-halo ketone intermediate[3][4][5]. This guide will focus on a three-step sequence:

-

Synthesis of the α-Halo Amide Intermediate: Acylation of morpholine with a haloacetyl halide (e.g., bromoacetyl bromide or chloroacetyl chloride) to form 2-bromo-1-morpholinoethanone.

-

Introduction of the Amino Group: Conversion of the α-bromo amide to an α-azido amide via reaction with sodium azide. The azide serves as a protected, non-basic precursor to the primary amine, preventing common side reactions like over-alkylation that occur with direct ammonia use[6].

-

Reduction and Salt Formation: Reduction of the α-azido group to the primary amine, followed by in-situ or subsequent treatment with hydrochloric acid to yield the final target salt. A common method for this reduction is catalytic hydrogenation[7].

This azide-based method is often preferred in laboratory and industrial settings for its high selectivity and the clean conversion to the desired primary amine.

Logical Workflow Diagram

The following diagram illustrates the high-level experimental workflow from starting materials to the final product.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis.

Safety First: α-halo ketones like 2-bromo- or 2-chloro-1-morpholinoethanone are potent lachrymators and are corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium azide is highly toxic and can form explosive heavy metal azides; do not use metal spatulas.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| Morpholine | 87.12 | 110-91-8 | Corrosive, Flammable |

| Chloroacetyl Chloride | 112.94 | 79-04-9 | Corrosive, Lachrymator, Water-Reactive |

| Triethylamine (TEA) | 101.19 | 121-44-8 | Flammable, Corrosive, Toxic |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Volatile, Suspected Carcinogen |

| Sodium Azide (NaN₃) | 65.01 | 26628-22-8 | Highly Toxic, Forms Explosive Compounds |

| Palladium on Carbon (10% Pd/C) | - | 7440-05-3 | Flammable Solid (Pyrophoric when dry) |

| Hydrochloric Acid (HCl), conc. | 36.46 | 7647-01-0 | Corrosive, Severe Respiratory Irritant |

| Tetrahydrofuran (THF) | 72.11 | 109-99-9 | Flammable, Peroxide-Former |

Step 1: Synthesis of 2-Chloro-1-morpholinoethanone

-

Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add morpholine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the cooled solution.

-

Acylation: Dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the stirred morpholine solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-1-morpholinoethanone as a crude solid or oil, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Azido-1-morpholinoethanone

-

Setup: In a round-bottom flask, dissolve the crude 2-chloro-1-morpholinoethanone (1.0 eq) from the previous step in a mixture of acetone and water (e.g., 4:1 ratio).

-

Nucleophilic Substitution: Add sodium azide (1.2 eq) to the solution in portions. Caution: Use a non-metal spatula.

-

Reaction: Heat the mixture to a gentle reflux (around 50-60 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure. The aqueous residue will contain the product. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 2-azido-1-morpholinoethanone.

Step 3: Synthesis of this compound[7]

-

Setup: In a round-bottom flask suitable for hydrogenation, dissolve the 2-azido-1-morpholinoethanone (1.0 eq) in a solvent like tetrahydrofuran (THF) or methanol. Add a small amount of aqueous HCl solution (e.g., 3.25 M HCl)[7].

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight). Caution: The catalyst should be handled wet to prevent ignition.

-

Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (H₂) via a balloon or a pressurized inlet.

-

Reaction: Stir the suspension vigorously under a hydrogen atmosphere for 3-5 hours at room temperature[7]. The reaction is often accompanied by the evolution of nitrogen gas.

-

Work-up: Once the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry out as it can be pyrophoric. Wash the filter cake with a small amount of the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting oil or solid is the crude this compound. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product as a crystalline solid[7].

Mechanistic Rationale and Process Insights

Understanding the mechanism provides the basis for troubleshooting and optimization.

Caption: Key transformations in the synthetic pathway.

-

Causality in Acylation (Step 1): The use of a non-nucleophilic base like triethylamine is critical. It neutralizes the HCl byproduct generated during the acylation of morpholine by chloroacetyl chloride. This prevents the protonation of the starting morpholine, which would render it non-nucleophilic and halt the reaction.

-

Expertise in Amination (Step 2): Direct amination with ammonia often leads to a mixture of primary, secondary, and tertiary amines due to the product amine being nucleophilic itself[6]. The azide anion (N₃⁻) is an excellent nucleophile but the resulting azide is not. This completely circumvents the over-alkylation problem. Subsequent reduction cleanly unmasks the primary amine.

-

Trustworthiness of Reduction (Step 3): Catalytic hydrogenation is a highly reliable and clean method for reducing azides to amines. The only byproduct is nitrogen gas, which simplifies purification significantly. Performing the reaction in the presence of HCl ensures that the newly formed amine is immediately protonated and captured as the hydrochloride salt, preventing potential side reactions and aiding in its isolation[7].

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Melting Point: The literature reports a melting point in the range of 245-246 °C[1] or 131-133 °C[7] (variability may depend on crystalline form or purity). A sharp melting point is indicative of high purity.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the morpholine ring protons (typically in the 3.4-3.8 ppm range) and a singlet for the α-methylene protons (around 3.9-4.0 ppm)[7].

-

¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbon (around 165 ppm) and the carbons of the morpholine ring and the α-carbon[7].

-

Infrared (IR) Spectroscopy: Key signals include a strong carbonyl (C=O) stretch of the amide (around 1650 cm⁻¹) and broad absorptions in the 2400-3200 cm⁻¹ region, characteristic of an ammonium salt[7].

-

Mass Spectrometry (MS): Will confirm the molecular weight of the free base (144.17 g/mol ).

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a multi-step pathway involving the formation and subsequent amination of an α-halo ketone intermediate. The detailed protocol, utilizing an azide as an ammonia surrogate followed by catalytic hydrogenation, represents a robust and scalable method for obtaining the target compound with high purity. This guide provides the necessary technical details and scientific rationale to empower researchers in their synthetic endeavors.

References

- Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing).

- 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis. ChemicalBook.

- Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids.

- α-Halo ketone. Wikipedia.

- Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal.

- 2-amino-1-morpholinoethanone;CAS No.:56414-96-1. ChemShuttle.

- 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3. ChemicalBook.

- 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3. Sigma-Aldrich.

- 2-Bromo-1-(morpholin-4-yl)ethan-1-one. PubChem.

- amines as nucleophiles. Chemguide.

Sources

- 1. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]

- 2. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]

- 3. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-1-morpholinoethanone hydrochloride

Abstract

2-Amino-1-morpholinoethanone hydrochloride is a synthetic compound featuring a core morpholine scaffold, a structural motif prevalent in numerous biologically active molecules.[1] While the morpholine ring is recognized for conferring favorable pharmacokinetic properties and serving as a versatile pharmacophore in drug discovery, the specific mechanism of action for this particular molecule remains largely uncharacterized in publicly available literature. This technical guide presents a structured, multi-tiered research framework designed to systematically investigate and elucidate the molecular mechanism of action of this compound. We will outline a series of logical, field-proven experimental strategies, from initial broad-based screening to in-depth target validation and pathway analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and similar morpholine-containing compounds.

Introduction: The Morpholine Scaffold and the Knowledge Gap

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry.[1][2] Its incorporation into drug candidates has been associated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4] The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a rigid framework for orienting other functional groups to interact with biological targets.[5]

This compound (CAS No. 24152-96-3) is a relatively simple derivative, consisting of an aminoacetyl group attached to the morpholine nitrogen.[6][7][8] Its structural simplicity, possessing a primary amine and a ketone adjacent to the morpholine ring, suggests potential interactions with a variety of biological targets that recognize small endogenous molecules. However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its specific biological activity and mechanism of action. This guide, therefore, serves as a roadmap for a systematic investigation into its pharmacological profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24152-96-3 | [6][9][10] |

| Molecular Formula | C₆H₁₃ClN₂O₂ | [7][9] |

| Molecular Weight | 180.63 g/mol | [7][9] |

| Melting Point | 245-246 °C | [6][11] |

| Appearance | Colorless crystals or orange-yellow crystalline solid | [6][11] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

A Phased Approach to Mechanistic Discovery

We propose a three-phased research plan to systematically uncover the mechanism of action of this compound. This approach is designed to progress from broad, unbiased screening to specific, hypothesis-driven validation.

Diagram 1: Phased Research Workflow

Caption: A three-phased workflow for elucidating the mechanism of action.

Phase 1: Broad-Spectrum Screening

The initial phase is designed to cast a wide net to identify any significant biological activity of the compound without preconceived bias.

Phenotypic Screening

The first step is to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines and normal cell lines. This will provide initial clues as to whether the compound has cytotoxic, cytostatic, or proliferative effects, and if there is any cell-type specificity.

Protocol 1: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells from different lines (e.g., HeLa, A549, HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Treat the cells with these concentrations for 24, 48, and 72 hours. Include a vehicle-only control.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the data to determine the IC50 (half-maximal inhibitory concentration) if a significant effect is observed.

Receptor and Enzyme Profiling

Based on the structural features of the compound and the known activities of other morpholine derivatives, we will perform a broad panel screen against key enzyme and receptor families.[1][12]

Rationale for Target Selection:

-

Monoamine Oxidases (MAO-A and MAO-B): The aminoethyl moiety resembles substrates for MAOs, and morpholine-containing compounds have been identified as MAO inhibitors.[1][12]

-

Cholinesterases (AChE and BuChE): The overall structure could potentially fit into the active site of cholinesterases, a target for some morpholine derivatives.[12][13]

-

Kinases: The morpholine ring is a common scaffold in kinase inhibitors. A broad kinase panel screen (e.g., against 100+ kinases) can reveal unexpected inhibitory activity.[4][14]

-

GPCRs: A screen against a panel of G-protein coupled receptors, particularly those for neurotransmitters, is warranted due to the compound's structure.

Protocol 2: In Vitro Enzyme Inhibition Assay (Example: MAO-B)

-

Enzyme and Substrate Preparation: Reconstitute recombinant human MAO-B enzyme and its substrate (e.g., benzylamine) in the appropriate assay buffer.

-

Compound Incubation: In a 96-well plate, add the MAO-B enzyme, a range of concentrations of this compound, and the assay buffer. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate. The reaction will produce hydrogen peroxide.

-

Detection: Add a detection reagent (e.g., Amplex Red and horseradish peroxidase) that reacts with hydrogen peroxide to produce a fluorescent signal.

-

Signal Measurement: Measure the fluorescence intensity over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Phase 2: Target Identification and Initial Validation

If Phase 1 reveals a consistent and potent activity, Phase 2 will focus on identifying the specific molecular target(s) and validating this interaction.

Target Deconvolution

If a clear target is not identified from the panel screens, but a strong phenotypic effect is observed, target deconvolution methods can be employed. Affinity chromatography is a classic and effective approach.

Protocol 3: Affinity Chromatography-Mass Spectrometry

-

Ligand Immobilization: Synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Prepare a protein lysate from the cells that showed the strongest phenotypic response in Phase 1.

-

Affinity Pull-down: Incubate the cell lysate with the compound-conjugated beads. Proteins that bind to the compound will be captured. Include control beads (without the compound) to account for non-specific binding.

-

Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins using a high concentration of the free compound or by changing the buffer conditions (e.g., pH or salt concentration).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

-

Candidate Validation: Validate the identified candidate proteins using orthogonal methods, such as Western blotting or surface plasmon resonance (SPR).

Dose-Response and Kinetic Studies

Once a putative target is identified, it is crucial to characterize the interaction in detail. This involves determining the potency (IC50/EC50) and the mode of inhibition for enzymes.

Diagram 2: Enzyme Inhibition Kinetics

Sources

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [amp.chemicalbook.com]

- 7. 2-Amino-1-(4-morpholinyl)ethanone hydrochloride | C6H13ClN2O2 | CID 12291814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]

- 9. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]

- 10. 24152-96-3|this compound|BLD Pharm [bldpharm.com]

- 11. chembk.com [chembk.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Amino-1-morpholinoethanone Hydrochloride: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-Amino-1-morpholinoethanone hydrochloride (CAS No. 24152-96-3).[1][2] As a key intermediate in medicinal chemistry and drug development, a thorough understanding of its structural and spectroscopic properties is paramount for researchers and scientists. This document collates and interprets data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental considerations and data interpretation. The protocols and analyses presented herein are designed to serve as a self-validating system for the structural elucidation and quality control of this important morpholine derivative.

Introduction

This compound, also known as 4-(aminoacetyl)morpholine hydrochloride, is a heterocyclic organic compound with the molecular formula C₆H₁₃ClN₂O₂ and a molecular weight of 180.63 g/mol .[1] Its structure incorporates a morpholine ring, an amide linkage, and a primary amine, making it a valuable building block in the synthesis of various biologically active molecules. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Accurate structural confirmation and purity assessment are critical in the drug development pipeline. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will delve into the characteristic spectral signatures of this compound, providing a detailed interpretation of its NMR, IR, and MS data.

Molecular Structure

The structural formula of this compound is presented below. The key functional groups that give rise to its characteristic spectral features are the morpholine ring, the amide carbonyl group, the α-amino group, and the methylene protons.

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Amino-1-morpholinoethanone hydrochloride

Introduction: Unveiling the Physicochemical Landscape

2-Amino-1-morpholinoethanone hydrochloride (CAS No. 24152-96-3) is a versatile synthetic intermediate characterized by a morpholine ring, an ethanone linker, and a primary amine, presented as a hydrochloride salt.[1][2][3] Its molecular structure, featuring both hydrophilic (amine, ether, carbonyl) and moderately lipophilic (morpholine ring) moieties, suggests a nuanced solubility profile that is critical for its application in pharmaceutical chemistry and organic synthesis.[4] The hydrochloride salt form is deliberately chosen to enhance stability and, crucially, to improve aqueous solubility compared to its free base form.[4][5] Understanding and quantifying the solubility of this compound is a foundational step in drug discovery and development, as poor solubility can impede bioassays, formulation, and ultimately, bioavailability.[6][7][8]

This guide provides a comprehensive overview of the anticipated solubility characteristics of this compound, grounded in its chemical structure. In the absence of extensive published quantitative data for this specific molecule, we will leverage established physicochemical principles and provide detailed, field-proven experimental protocols for researchers to meticulously determine its solubility profile under various conditions.

Physicochemical Properties at a Glance

A summary of the known physical and chemical properties of this compound is essential for designing and interpreting solubility studies.

| Property | Value | Source(s) |

| CAS Number | 24152-96-3 | [1][2] |

| Molecular Formula | C₆H₁₃ClN₂O₂ | [3][9] |

| Molecular Weight | 180.63 g/mol | [3][4] |

| Appearance | Colorless crystals or lumps | [3][9] |

| Melting Point | 245-246 °C | [3][4][9][10] |

| Qualitative Solubility | Slightly soluble in DMSO and Methanol | [3][9] |

Anticipated Solubility Profile: A Mechanistic Perspective

The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent.[6] For this compound, several structural features are key determinants of its solubility.

The Role of the Hydrochloride Salt

The presence of the hydrochloride salt is the most significant factor influencing its aqueous solubility. The primary amine group is protonated, forming an ammonium salt. This ionic character dramatically increases the molecule's polarity, favoring interactions with polar solvents like water through ion-dipole forces.[11][12][13] In contrast, the free base form would be significantly less soluble in water.[13]

Influence of Functional Groups

-

Morpholine Moiety : The morpholine ring contains an ether linkage (oxygen atom), which can act as a hydrogen bond acceptor, and a tertiary amine.[14][15][16] This heterocycle contributes to the compound's overall polarity.

-

Amine and Carbonyl Groups : The primary amine and the carbonyl group are both capable of forming hydrogen bonds with protic solvents, further enhancing solubility in these media.

Expected Solubility in Various Solvents

-

Aqueous Media : High solubility is anticipated in aqueous solutions, particularly under acidic to neutral pH conditions where the amine remains protonated.

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : Good solubility is expected due to the ability of these solvents to engage in hydrogen bonding and solvate the ionic salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF) : Moderate to good solubility is likely. While these solvents cannot donate hydrogen bonds, their high polarity can effectively solvate the molecule. The provided qualitative data indicates slight solubility in DMSO.[3][9]

-

Non-polar Solvents (e.g., Hexane, Toluene) : Poor solubility is expected, as these solvents cannot effectively solvate the highly polar hydrochloride salt.

The Critical Impact of pH

As an amine hydrochloride, the solubility of this compound is expected to be highly pH-dependent.[17][18] The equilibrium between the protonated (cationic) form and the neutral free base is governed by the pKa of the primary amine.

-

Acidic pH (pH < pKa) : In acidic solutions, the equilibrium will strongly favor the protonated, more soluble cationic form.

-

Basic pH (pH > pKa) : As the pH increases above the pKa, the amine will be deprotonated to its neutral free base form. This will lead to a significant decrease in aqueous solubility, potentially resulting in precipitation.[19]

This "U-shaped" solubility-pH profile is characteristic of amino compounds.[18][20] Determining this profile is crucial for developing formulations and understanding behavior in biological systems.

Effect of Temperature

For most solids, solubility increases with temperature.[21][22][23] This relationship is described by the van't Hoff equation and is dependent on the enthalpy of solution. It is anticipated that the solubility of this compound in most solvents will increase as the temperature rises. Experimental verification across a relevant temperature range (e.g., ambient to physiological temperature) is recommended.[22][23]

Experimental Determination of Solubility: Protocols and Rationale

Precise solubility data must be determined empirically. The choice between a kinetic or thermodynamic assay depends on the stage of research, with kinetic assays often used for high-throughput screening in early discovery and thermodynamic assays providing the "gold standard" equilibrium value for lead optimization and formulation.[6][8][24][25]

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

This method determines the equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium at a specific temperature.[6][7][26] It is considered the most reliable measure of solubility.

Causality and Self-Validation: This protocol is designed to ensure equilibrium is reached. By using an excess of solid material and allowing sufficient incubation time, we create a saturated solution where the rate of dissolution equals the rate of precipitation.[25][26] The inclusion of multiple time points (e.g., 24h and 48h) serves as a self-validating check; if the measured concentration does not significantly change between these points, it confirms that equilibrium has been achieved.

Step-by-Step Methodology:

-

Preparation : Accurately weigh an excess amount of this compound solid into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

-

Solvent Addition : Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or an organic solvent) to the vial.

-

Equilibration : Seal the vial tightly and place it in a temperature-controlled shaker or agitator (e.g., at 25°C or 37°C). Agitate the suspension for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[25][26][27]

-

Phase Separation : After equilibration, allow the suspension to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant without disturbing the solid.

-

Filtration/Centrifugation : To remove any remaining undissolved microparticles, filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) or centrifuge at high speed (e.g., >10,000 g for 15 minutes) and sample the clear supernatant.[19][24] This step is critical to avoid overestimation of solubility.

-

Quantification :

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][24][25]

-

Construct a calibration curve from the standards and determine the concentration of the compound in the supernatant. This concentration is the equilibrium solubility.

-

Visualization of Thermodynamic Solubility Workflow:

Caption: Workflow for thermodynamic solubility determination.

Protocol 2: Kinetic Solubility Assessment for High-Throughput Screening

Kinetic solubility measures the concentration of a compound that remains in solution after a solid is rapidly precipitated from a high-concentration stock solution (typically in DMSO).[6][24][28][29] It is a measure of how readily a compound precipitates and is not a true equilibrium value.

Causality and Self-Validation: This method mimics early-stage drug discovery bioassays where compounds are introduced from DMSO stocks.[6][29] The rapid addition of an aqueous buffer to a DMSO solution creates a supersaturated state, from which the compound may precipitate. The measured solubility is therefore dependent on the incubation time and the rate of precipitation.[6] It provides a rapid assessment of potential solubility liabilities.

Step-by-Step Methodology:

-

Stock Solution : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[24][25][28]

-

Assay Plate Preparation : In a 96-well microtiter plate, add a small volume (e.g., 1-5 µL) of the DMSO stock solution to a much larger volume (e.g., 99-195 µL) of the aqueous buffer (e.g., PBS, pH 7.4). This creates the supersaturated solution with a low final percentage of DMSO.[24][28][29]

-

Incubation : Shake the plate for a defined, shorter period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).[24]

-

Precipitate Detection/Separation :

-

Nephelometry : Measure the amount of precipitate formed by detecting light scattering using a nephelometer.[6][24][28] The concentration at which light scattering significantly increases above background is the kinetic solubility limit.

-

Direct UV/LC-MS : Alternatively, use a filter plate to separate the precipitated solid from the solution.[24][28] The concentration of the compound in the filtrate is then quantified against a calibration curve, similar to the thermodynamic method.

-

-

Data Analysis : The concentration at which precipitation is observed (nephelometry) or the concentration measured in the filtrate (direct measurement) is reported as the kinetic solubility.

Visualization of Kinetic Solubility Workflow:

Caption: Workflow for kinetic solubility determination.

Conclusion: A Pathway to Comprehensive Characterization

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 11, 2026, from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 11, 2026, from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved January 11, 2026, from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 11, 2026, from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 59(8-9), 546-567. Retrieved January 11, 2026, from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 11, 2026, from [Link]

-

LibreTexts Chemistry. (n.d.). Experiment 2: Determination of Solubility Class. Retrieved January 11, 2026, from [Link]

-

Wen, H., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 25-32. Retrieved January 11, 2026, from [Link]

-

Mol-Instincts. (n.d.). Cas no 24152-96-3 (2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride). Retrieved January 11, 2026, from [Link]

-

LibreTexts Chemistry. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved January 11, 2026, from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved January 11, 2026, from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved January 11, 2026, from [Link]

-

Lee, C. Y., et al. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 363, 134-141. Retrieved January 11, 2026, from [Link]

-

ChemBK. (2024). 2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE. Retrieved January 11, 2026, from [Link]

-

Permana, A. D., et al. (2019). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 9(43), 24865-24876. Retrieved January 11, 2026, from [Link]

-

Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 161(1-2), 135-142. Retrieved January 11, 2026, from [Link]

-

Aggarwal, A., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical Development and Technology, 17(5), 586-592. Retrieved January 11, 2026, from [Link]

-

Avdeef, A. (2012). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2-Morpholinoethylamine. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2'-Aminoacetophenone. Retrieved January 11, 2026, from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). Retrieved January 11, 2026, from [Link]

-

Wolfenden, R., et al. (1981). Temperature dependence of amino acid hydrophobicities. Biochemistry, 20(4), 849-855. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Morpholine. Retrieved January 11, 2026, from [Link]

-

Ferreira, L. A., et al. (2015). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Chemical & Engineering Data, 60(10), 2974-2980. Retrieved January 11, 2026, from [Link]

-

Ferreira, L. A., et al. (2015). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Chemical & Engineering Data, 60(10), 2974-2980. Retrieved January 11, 2026, from [Link]

-

SpringerLink. (2015). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Retrieved January 11, 2026, from [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved January 11, 2026, from [Link]

Sources

- 1. 24152-96-3|this compound|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]

- 4. 24152-96-3(2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride) | Kuujia.com [kuujia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. evotec.com [evotec.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [amp.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. moorparkcollege.edu [moorparkcollege.edu]

- 14. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. atamankimya.com [atamankimya.com]

- 16. Morpholine - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 21. Temperature dependence of amino acid hydrophobicities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water | Semantic Scholar [semanticscholar.org]

- 24. enamine.net [enamine.net]

- 25. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 26. In-vitro Thermodynamic Solubility [protocols.io]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 29. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide to the Stability and Storage of 2-Amino-1-morpholinoethanone hydrochloride

This guide provides a comprehensive technical overview of the stability and storage considerations for 2-Amino-1-morpholinoethanone hydrochloride (CAS No: 24152-96-3), a key intermediate in pharmaceutical synthesis.[][2][3] This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's intrinsic stability, potential degradation pathways, and a robust framework for its systematic evaluation and optimal storage.

Introduction and Physicochemical Profile

This compound is a synthetic organic compound featuring a primary amine, a ketone, and a morpholine ring.[4] The hydrochloride salt form is utilized to enhance its aqueous solubility and solid-state stability, facilitating its handling and formulation.[4][5] A thorough understanding of its stability is paramount for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 24152-96-3 | [][2][3][6] |

| Molecular Formula | C₆H₁₂N₂O₂ · HCl | [] |

| Molecular Weight | 180.63 g/mol | [][3] |

| Appearance | Colorless crystals or lumps | [][3] |

| Melting Point | 245-246°C | [3][4] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| Hygroscopicity | Hygroscopic | [3] |

| Storage Temperature | 2-8°C | [3] |

Anticipated Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under stress conditions. A proactive understanding of these pathways is crucial for developing stability-indicating analytical methods and designing stable formulations.

Hydrolytic Degradation

The amide linkage within the morpholine ring is generally stable to hydrolysis. However, the primary amine and the ketone functional groups can be susceptible to hydrolytic conditions, particularly at elevated temperatures and extreme pH. While α-aminoketones are generally stable as their hydrochloride salts in acidic aqueous media, prolonged heating could lead to some decomposition.[7]

Oxidative Degradation

The secondary amine within the morpholine ring and the primary amine are potential sites for oxidation.[8][9] Oxidative stress can lead to the formation of N-oxides or ring-opening products. The presence of the ether oxygen in the morpholine ring can influence the electron density on the nitrogen, potentially affecting its susceptibility to oxidation.[10] Studies on morpholine degradation by certain microorganisms have shown that cleavage of the C-N bond can occur, initiated by a monooxygenase.[6] A similar oxidative cleavage could be a potential degradation pathway under chemical oxidative stress.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photolytic degradation.[11] The carbonyl group and the amine functionalities are potential chromophores that could absorb light energy, leading to the formation of reactive radical species and subsequent degradation products.

Thermal Degradation

As a solid, this compound has a relatively high melting point, suggesting good thermal stability.[3][4] However, prolonged exposure to high temperatures, especially in the presence of moisture or reactive excipients, could lead to decomposition. The hydrochloride salt itself can be susceptible to disproportionation at elevated temperatures, potentially liberating HCl gas and the free base, which may be less stable.[12][13]

Diagram 1: Anticipated Degradation Pathways

Caption: Anticipated degradation pathways for this compound.

A Framework for Stability Assessment: A Comprehensive Testing Program

A robust stability testing program is essential to fully characterize the stability profile of this compound. This program should be designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2).[2][3][12]

Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation products and establishing the specificity of the analytical method.[14][15][16]

Table 2: Proposed Conditions for Forced Degradation Studies

| Stress Condition | Proposed Parameters | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | To assess stability in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | To evaluate susceptibility to alkaline hydrolysis. |

| Oxidative | 3% H₂O₂ at room temperature for 24h | To investigate potential for oxidative degradation. |

| Thermal (Solid) | 105°C for 48h | To assess solid-state thermal stability.[11] |

| Thermal (Solution) | 60°C in water for 48h | To evaluate thermal stability in solution.[11] |

| Photostability | ICH Q1B Option 2 conditions | To determine light sensitivity.[11][17] |

Diagram 2: Experimental Workflow for Forced Degradation Studies

Sources

- 2. pharma.gally.ch [pharma.gally.ch]

- 3. snscourseware.org [snscourseware.org]

- 4. Ich guideline for stability testing | PPTX [slideshare.net]

- 5. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 6. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asiapharmaceutics.info [asiapharmaceutics.info]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. pharmtech.com [pharmtech.com]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. ajrconline.org [ajrconline.org]

- 16. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]

- 17. ema.europa.eu [ema.europa.eu]

"2-Amino-1-morpholinoethanone hydrochloride" material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet for 2-Amino-1-morpholinoethanone hydrochloride

Introduction: Understanding the Profile of a Key Synthetic Intermediate

This compound is a specialized organic compound primarily utilized as a versatile intermediate and building block in pharmaceutical and chemical synthesis.[1][2] Known by synonyms such as 4-(Aminoacetyl)morpholine hydrochloride and 4-Glycylmorpholine hydrochloride, its structure incorporates both a reactive amino group and a morpholine moiety.[3] The morpholine ring is a common feature in medicinal chemistry, often introduced to improve the pharmacokinetic properties, such as solubility and metabolic stability, of a target drug molecule.[1] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of its material safety profile, handling protocols, and emergency procedures, moving beyond a standard template to offer insights into the causality behind safety recommendations.

Section 1: Chemical Identification and Physicochemical Properties

Precise identification and understanding the physical properties of a compound are the foundation of its safe handling and application in research. The hydrochloride salt form of this compound enhances its stability and solubility, simplifying its use in various experimental settings.[1]

| Property | Data | Source(s) |

| CAS Number | 24152-96-3 | [1][3] |

| Molecular Formula | C₆H₁₂N₂O₂ · HCl (or C₆H₁₃ClN₂O₂) | [3][4] |

| Molecular Weight | 180.63 g/mol | [1][3] |

| Appearance | Colorless crystals or lumps | [3][5] |

| Melting Point | 245-246°C | [1][2][3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3][5] |

| Stability | Hygroscopic | [3][5] |

Section 2: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. For this compound, the classification points to a specific and significant risk that must be managed appropriately in a laboratory setting.

Expert Insight: The H319 classification is a critical directive for mandatory eye protection. This indicates that contact with the eyes can cause more than transient redness or pain; it implies a risk of significant, though reversible, damage if not addressed immediately. The irritation is likely due to the chemical's interaction with the sensitive mucous membranes of the eye.

-

Precautionary Statement (Response): P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5] This protocol is designed to physically remove the substance and dilute its concentration, thereby minimizing damage.

Section 3: Toxicological Profile

While comprehensive toxicological data for this specific intermediate is not widely available, a common scenario for research chemicals, its hazard classification provides a clear directive.[6] The primary known risk is serious eye irritation.[1] The morpholine component, in other contexts, can cause irritation to the skin, eyes, and respiratory tract.[7][8] Therefore, it is prudent to handle this compound as a substance that is potentially irritating to all mucous membranes and skin.

Section 4: First-Aid and Emergency Procedures

A self-validating safety protocol requires clear, actionable steps for immediate response to exposure. The following procedures are based on established chemical safety standards.[9][10]

Core Principle: In any case of exposure, if symptoms persist or you feel unwell, seek immediate medical attention and provide the attending physician with this safety data sheet.[9][11]

-

Eye Contact: This is the most significant documented hazard.

-

Immediately flush the eye(s) with copious amounts of lukewarm, gently flowing water for at least 15 minutes, holding the eyelid(s) open.[12]

-

If contact lenses are present and can be easily removed, remove them after the first 5 minutes of rinsing.[13]

-

Continue rinsing. This extended duration is crucial to ensure all particulate matter is removed from under the eyelids.

-

Seek immediate medical attention.[12]

-

-

Skin Contact:

-

Inhalation:

-

Ingestion:

-

Do NOT induce vomiting.[8][13] This is to prevent the chemical from being re-exposed to the esophagus, which could cause further irritation.

-

Rinse the mouth thoroughly with water.

-

If the person is conscious and able to swallow, have them drink one or two glasses of water to dilute the substance.

-

Call a poison center or doctor immediately.[11]

-

Section 5: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Proactive measures are paramount to preventing exposure. The following protocols are designed for a research laboratory environment.

Handling Protocols

-

Conduct all work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[9]

-

Avoid the formation of dust when handling the solid material.[14]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8][14]

-

Wash hands thoroughly after handling and before breaks.[14]

-

Grounding and bonding of equipment may be necessary to prevent static discharge, although this is a greater concern for flammable solvents than for this solid.[13]

Storage Conditions

-

Temperature: Store in a refrigerator at 2-8°C .[3][5] This temperature range is recommended to preserve the compound's integrity and slow potential degradation over time.

-

Container: Keep the container tightly closed and store in a dry place.[9]

-